

# A Technical Guide to the Physicochemical Properties of Pentyl Benzoate

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## Compound of Interest

Compound Name: Pentyl benzoate

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## Introduction

**Pentyl benzoate** (also known as amyl benzoate) is an organic ester formed from the condensation of benzoic acid and n-pentanol.[1] It is a colorless to pale yellow liquid recognized for its pleasant, fruity, and floral aroma, which has led to its widespread use in the fragrance, flavor, and cosmetics industries.[2][3] In a research and development context, particularly in drug development and formulation, **pentyl benzoate** serves as a versatile non-polar solvent and a potential emollient in topical preparations.[1][2] A thorough understanding of its physicochemical properties is critical for its effective application, ensuring predictability in formulations, and for the development of analytical methodologies.

This technical guide provides a comprehensive overview of the core physicochemical properties of **pentyl benzoate**, detailed experimental protocols for their determination, and graphical representations of relevant chemical processes.

## Core Physicochemical Data

The fundamental properties of **pentyl benzoate** are summarized in the tables below, offering a consolidated resource for quick reference and comparison.

### Table 1: General and Chemical Identifiers

Property	Value	Reference(s)
IUPAC Name	pentyl benzoate	
Synonyms	Amyl benzoate, n-Pentyl benzoate	[1]
CAS Number	2049-96-9	[4]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>	[4]
Molecular Weight	192.25 g/mol	[4]
Appearance	Colorless to almost colorless clear liquid	[4]
Odor	Pleasant, fruity, balsam, floral	[1][3]
SMILES	<chem>CCCCCOC(=O)C1=CC=CC=C1</chem>	[1]
InChI Key	QKNZNUNCDJZTCH-UHFFFAOYSA-N	[1]

**Table 2: Physical and Thermodynamic Properties**

Property	Value	Reference(s)
Boiling Point	260 °C (at 760 mmHg)	[4]
Density	0.991 g/mL	[5]
Refractive Index	1.495 - 1.496	[5][6]
Flash Point	130 °C (266 °F)	[4]
Vapor Pressure	0.00752 mmHg at 25°C	[6]
logP (o/w)	4.09	[7]

**Table 3: Solubility Data**

Solvent	Solubility	Reference(s)
Water	Insoluble (practically)	[4][7]
Organic Solvents	Soluble	[4]
Alcohol	Soluble	[8]

## Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **pentyl benzoate**.

**Table 4: Key Spectroscopic Peaks**

Spectroscopy	Key Peaks / Shifts	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): 8.07-8.04 (m, 2H), 7.56-7.52 (m, 1H), 7.44-7.40 (m, 2H), 4.31 (t, 2H), 1.78-1.71 (m, 2H), 1.45-1.38 (m, 4H), 0.93 (t, 3H)	[9]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 22.53 MHz)	δ (ppm): 166.64, 132.72, 130.83, 129.61, 128.34, 65.12, 28.58, 28.32, 22.41, 13.94	[9]
Mass Spectrometry (EI)	m/z: 123 (base peak), 105, 77, 70	[9]

## Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of **pentyl benzoate**.

### Synthesis: Fischer Esterification

**Pentyl benzoate** is typically synthesized via the Fischer esterification of benzoic acid with n-pentanol, using a strong acid catalyst like sulfuric acid.

Objective: To synthesize **pentyl benzoate** from benzoic acid and n-pentanol.

Materials:

- Benzoic acid
- n-Pentanol (Amyl alcohol)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Diethyl ether (or other suitable extraction solvent)
- 5% Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated Sodium Chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine benzoic acid and an excess of n-pentanol (e.g., a 3:1 molar ratio of alcohol to acid).[\[10\]](#)
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.[\[11\]](#)
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours to allow the reaction to approach equilibrium.[\[8\]](#) The progress can be monitored by Thin Layer Chromatography (TLC).[\[12\]](#)
- **Work-up and Extraction:**
  - Cool the reaction mixture to room temperature.
  - Transfer the mixture to a separatory funnel containing deionized water.

- Add diethyl ether to extract the **pentyl benzoate**. Shake the funnel, venting frequently.[\[11\]](#)
- Separate the layers. The organic (ether) layer contains the ester.
- Neutralization and Washing:
  - Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst and remove any unreacted benzoic acid.[\[10\]](#) Vent frequently as CO<sub>2</sub> gas will be produced.
  - Wash the organic layer sequentially with deionized water and then with saturated sodium chloride solution.[\[8\]](#)
- Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[\[10\]](#)
- Solvent Removal and Purification:
  - Filter the dried solution to remove the drying agent.
  - Remove the diethyl ether using a rotary evaporator.
  - Purify the crude **pentyl benzoate** by vacuum distillation to prevent thermal decomposition, as it has a high atmospheric boiling point.[\[13\]](#)

## Determination of Boiling Point

The boiling point is a critical indicator of purity.

Methodology: The distillation range of **pentyl benzoate** can be determined following the principles outlined in ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids.[\[4\]](#)[\[6\]](#)[\[14\]](#)

- Apparatus: A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving graduate, and a calibrated thermometer.
- Procedure: A measured volume of the purified **pentyl benzoate** is placed in the distillation flask with boiling chips.

- The sample is heated, and the temperature is recorded at the point the first drop of distillate falls from the condenser (Initial Boiling Point) and throughout the distillation process until the final drop evaporates (Dry Point).
- Since **pentyl benzoate** has a high boiling point, vacuum distillation is the preferred method to prevent decomposition.<sup>[13]</sup> The observed boiling point is then corrected to standard atmospheric pressure.

## Determination of Density

Density is a fundamental property used for quality control and volume-to-mass conversions.

Methodology: The density of liquid **pentyl benzoate** is accurately measured using a digital density meter, following the procedure in ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.<sup>[15][16][17]</sup>

- Apparatus: A calibrated digital density meter featuring an oscillating U-tube.
- Procedure: The instrument is calibrated using air and certified reference water.
- A small volume (approx. 1-2 mL) of the **pentyl benzoate** sample is injected into the thermostated U-tube.<sup>[17]</sup>
- The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the sample's density. The result is displayed digitally.

## Determination of Refractive Index

The refractive index is a sensitive measure of a substance's purity and composition.

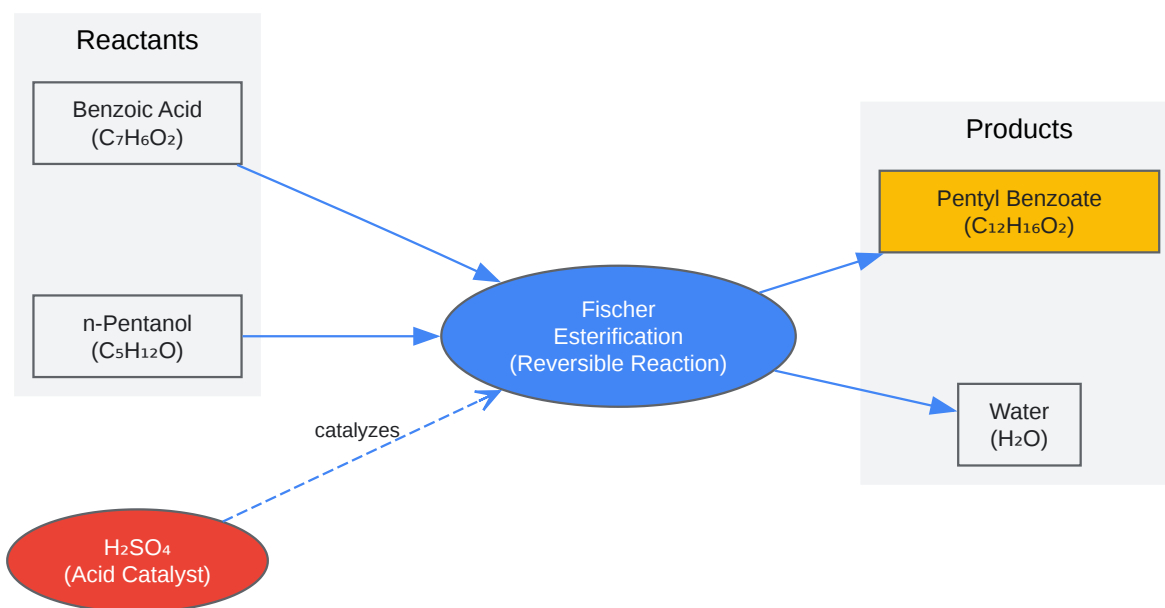
Methodology: The refractive index of **pentyl benzoate** is determined using a refractometer according to the guidelines of ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.<sup>[1][5][18]</sup>

- Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a constant temperature bath and a sodium light source.
- Procedure: Calibrate the instrument with a standard of known refractive index.

- Apply a few drops of the **pentyl benzoate** sample to the prism of the refractometer, which is maintained at a constant temperature (typically 20°C or 25°C).
- Close the prisms and allow the sample to reach thermal equilibrium.
- Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
- Read the refractive index from the instrument's scale.

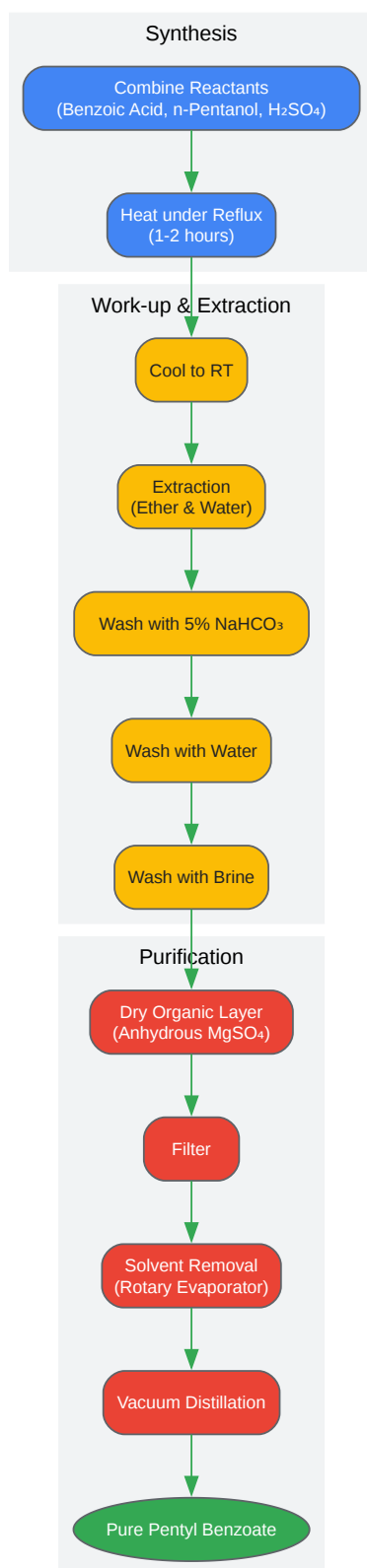
## Mandatory Visualizations

The following diagrams illustrate key chemical relationships and workflows relevant to **pentyl benzoate** research.



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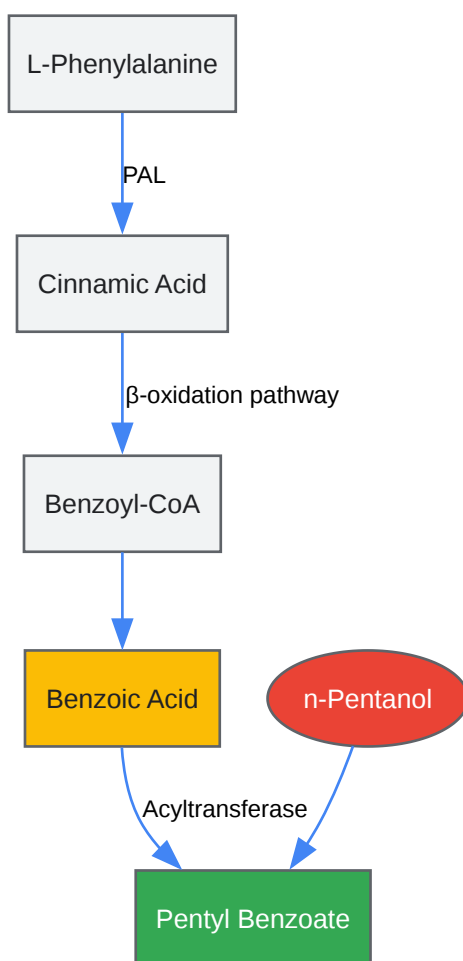
Caption: Logical diagram of the Fischer Esterification reaction for **pentyl benzoate** synthesis.



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Caption: Experimental workflow for the synthesis and purification of **pentyl benzoate**.





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Caption: Simplified plant biosynthesis pathway leading to benzoate formation.

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